molecular formula C11H22S B2360371 8-Cyclopropyloctane-1-thiol CAS No. 2460754-78-1

8-Cyclopropyloctane-1-thiol

Cat. No.: B2360371
CAS No.: 2460754-78-1
M. Wt: 186.36
InChI Key: XLRKRPBUBSVZHJ-UHFFFAOYSA-N
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Description

8-Cyclopropyloctane-1-thiol is an organic compound characterized by the presence of a cyclopropyl group attached to an octane chain, which is further bonded to a thiol group (-SH). . The compound’s unique structure combines the reactivity of thiols with the stability of cycloalkanes, making it an interesting subject for chemical research.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for “8-Cyclopropyloctane-1-thiol” is not clearly defined due to the lack of specific research in this area .

Safety and Hazards

The safety and hazards associated with “8-Cyclopropyloctane-1-thiol” are not well-documented. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Comparison with Similar Compounds

    Cyclopropylmethanethiol: Similar in structure but with a shorter carbon chain.

    Cyclopropylmethylthiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.

Uniqueness: 8-Cyclopropyloctane-1-thiol is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain thiols. The presence of the cyclopropyl group also imparts additional strain and reactivity to the molecule, making it distinct from other thiols .

Properties

IUPAC Name

8-cyclopropyloctane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22S/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRKRPBUBSVZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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